molecular formula C22H18ClFN2O3S B2889393 ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 478260-23-0

ethyl 6-amino-2-{[(4-chlorophenyl)sulfanyl]methyl}-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No. B2889393
CAS RN: 478260-23-0
M. Wt: 444.91
InChI Key: DGVZLIUTPIITNI-UHFFFAOYSA-N
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Description

This compound is a chemical derivative of the pyran family . It is a complex organic molecule with multiple functional groups, including an amino group, a cyano group, and a carboxylate ester . It also contains a sulfanyl group attached to a 4-chlorophenyl ring .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve several steps, including reactions with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide . These reactions can lead to the formation of new pyrano[2,3-d]pyrimidine derivatives . Further acylation and intramolecular cyclization with reagents like carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride can result in the formation of the corresponding bicyclic pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and aromatic rings . The presence of these groups contributes to the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to the presence of reactive functional groups . For example, the primary amino group and the cyano group can act as electrophilic and nucleophilic sites, respectively . This allows the compound to be used as an intermediate in the synthesis of a variety of interesting heterocyclic systems .

Scientific Research Applications

Corrosion Inhibition

One significant application of pyran derivatives, including closely related compounds, is in corrosion inhibition. These compounds have been synthesized and characterized, demonstrating effective corrosion mitigation properties for mild steel in sulfuric acid solutions. Their inhibition efficiency increased with concentration, reaching high levels of protection. The study employed weight loss, electrochemical measurements, and surface analysis techniques like SEM-EDS, XRD, and AFM, indicating that these derivatives act as mixed-type inhibitors through an adsorption mechanism. Quantum chemical and molecular dynamic simulations supported these findings, showing strong binding energies to the iron surface, which is crucial for their inhibitory action (Saranya et al., 2020).

Antimicrobial and Anticancer Activities

Another area of application is in the development of antimicrobial and anticancer agents. Novel pyrazole derivatives synthesized from related pyran compounds have shown significant in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a standard drug, and demonstrated good to excellent antimicrobial efficacy against various bacterial and fungal strains. This highlights the potential of pyran derivatives in developing new therapeutic agents (Hafez et al., 2016).

Catalysis and Chemical Synthesis

Pyran derivatives have also been utilized in catalysis and chemical synthesis, demonstrating the versatility and reactivity of these compounds in facilitating various chemical reactions. For example, a study outlined the use of pentafluorophenylammonium triflate (PFPAT) to catalyze the condensation of pyran-ethylcarboxylate derivatives with coumarin-3-carboxylic acid. This solvent-free synthesis achieved high yields under green conditions, showing the compound's role in promoting environmentally friendly chemical processes (Ghashang et al., 2013).

Crystal Structure Analysis

Furthermore, crystal structure analysis of similar pyran derivatives has provided insights into their molecular arrangement and interactions. One study detailed the crystal structure of a closely related compound, highlighting its triclinic space group and the stabilizing interactions within the crystal lattice. These findings are crucial for understanding the molecular properties that contribute to the compound's applications in various fields (Kumar et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c1-2-28-22(27)20-18(12-30-16-9-5-14(23)6-10-16)29-21(26)17(11-25)19(20)13-3-7-15(24)8-4-13/h3-10,19H,2,12,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVZLIUTPIITNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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